1,2,3-Thiadiazole-4-carbaldehyde
Description
Overview of 1,2,3-Thiadiazole (B1210528) Chemistry
The chemistry of 1,2,3-thiadiazoles is a specialized area within the broader study of heterocyclic compounds. e-bookshelf.de This family of compounds is defined by a five-membered aromatic ring containing one sulfur atom, two nitrogen atoms, and two carbon atoms. chemicalbook.comwikipedia.org
The exploration of 1,2,3-thiadiazole chemistry dates back to the late 19th century, with the first derivatives being prepared during that period. e-bookshelf.de A foundational method for synthesizing this heterocyclic system is the Hurd-Mori synthesis, developed in 1955, which involves the reaction of hydrazone derivatives with thionyl chloride. wikipedia.orgisres.org This reaction remains a widely accepted and effective route for creating 1,2,3-thiadiazoles. chemicalbook.commdpi.com Early research focused on understanding the fundamental properties and reactions of this ring system, paving the way for its later applications. e-bookshelf.de A significant amount of research has also been dedicated to the thermal and photochemical decomposition of the 1,2,3-thiadiazole ring, as it is the only thiadiazole isomer that readily loses a nitrogen molecule. e-bookshelf.de
The 1,2,3-thiadiazole ring is a notable scaffold in heterocyclic chemistry due to its presence in molecules with applications in medicine and agriculture. e-bookshelf.dewiley.com Derivatives of 1,2,3-thiadiazole are recognized for their broad spectrum of biological activities. mdpi.com They serve as important building blocks and intermediates in organic synthesis for creating more complex molecules. e-bookshelf.deresearchgate.net The unique reactivity of the ring, particularly its decomposition to form reactive intermediates like thioketenes, further underscores its synthetic utility. e-bookshelf.de This versatility has maintained consistent interest in the field. e-bookshelf.demdpi.com
The 1,2,3-thiadiazole ring is an aromatic system. chemicalbook.comwikipedia.org It is described as a stable, almost planar, unsaturated, and conjugated heterocycle. chemicalbook.com The parent compound, 1,2,3-thiadiazole, is a thermally stable, yellow-colored liquid. chemicalbook.com Its aromatic character is a result of the two double bonds and a lone pair of electrons from the sulfur atom contributing to the delocalized π-electron system. wikipedia.org Theoretical studies and magnetic criteria confirm its aromaticity, although its degree of aromaticity is influenced by the relative positions of the heteroatoms compared to other thiadiazole isomers. chempedia.info While generally stable, the ring can undergo cleavage under certain conditions, such as in the presence of a strong base. chemicalbook.com
Structure and Substituent Effects in 1,2,3-Thiadiazole-4-carbaldehyde
The structure of this compound is defined by the interplay between the heterocyclic core and the aldehyde functional group. The molecular formula is C₃H₂N₂OS. scbt.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 27643-15-8 scbt.com |
| Molecular Formula | C₃H₂N₂OS scbt.com |
| Molecular Weight | 114.13 g/mol scbt.com |
| Appearance | Pale yellow to light brown cymitquimica.com |
This table presents key physicochemical properties of the title compound.
The aldehyde group (-CHO) at the C-4 position is a key driver of the molecule's reactivity. cymitquimica.comorganic-chemistry.org This functional group is susceptible to a variety of chemical transformations, enhancing the compound's utility as a synthetic intermediate. cymitquimica.com For instance, the aldehyde can be oxidized to form the corresponding carboxylic acid or reduced to yield an alcohol. It can also participate in condensation reactions, such as the formation of imines or hydrazones. The presence of this reactive aldehyde group allows for further molecular elaboration, making it a valuable handle for building more complex chemical structures. cymitquimica.com
Table 2: Common Reactions of the Aldehyde Group in this compound
| Reaction Type | Product |
|---|---|
| Oxidation | 1,2,3-Thiadiazole-4-carboxylic acid |
| Reduction | (1,2,3-Thiadiazol-4-yl)methanol |
This table summarizes the principal chemical transformations involving the aldehyde functionality.
Research Trajectory and Future Directions for this compound
The research landscape for this compound is evolving, with a significant focus on its application as a versatile intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. The reactivity of the aldehyde group allows for a variety of chemical transformations, paving the way for the creation of diverse molecular architectures.
Detailed Research Findings:
The chemical reactivity of this compound is a cornerstone of its research trajectory. The aldehyde functional group can undergo several key reactions:
Oxidation: The aldehyde can be oxidized to form the corresponding 1,2,3-thiadiazole-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol, yielding (1,2,3-thiadiazol-4-yl)methanol.
Substitution Reactions: The thiadiazole ring can participate in substitution reactions with various nucleophiles.
These reactions highlight the compound's utility as a precursor for a wide range of derivatives. For instance, the synthesis of novel compounds often involves the condensation of the aldehyde group with various amines or active methylene (B1212753) compounds to form Schiff bases or Knoevenagel condensation products, respectively.
While much of the existing research has focused on the broader class of 1,2,3-thiadiazoles, the findings provide a strong indication of the potential applications of derivatives synthesized from this compound. The 1,2,3-thiadiazole scaffold has been associated with a wide spectrum of biological activities. ijpcbs.com
Future Directions:
The future for this compound is promising, with several key areas of research poised for exploration:
Medicinal Chemistry: A primary future direction lies in its use as a scaffold for the development of new therapeutic agents. Derivatives of 1,2,3-thiadiazoles have shown potential as antimicrobial, anticancer, antifungal, and antiviral agents. ijpcbs.com The ability to functionalize the aldehyde group allows for the systematic modification of the molecule's structure to optimize its biological activity and explore structure-activity relationships.
Agrochemicals: The 1,2,3-thiadiazole ring is a component of some commercial herbicides and insecticides. isres.org Future research could focus on synthesizing new derivatives of this compound and screening them for potential use as novel agrochemicals.
Materials Science: There is growing interest in the use of thiadiazole derivatives in the development of materials with specific electronic and optical properties. The unique electronic nature of the 1,2,3-thiadiazole ring suggests that its derivatives could be investigated for applications in organic electronics, such as in the creation of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The versatility of this compound as a synthetic intermediate ensures its continued importance in the field of heterocyclic chemistry. The ongoing exploration of its reactivity and the biological evaluation of its derivatives are expected to uncover new and valuable applications in medicine, agriculture, and materials science.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application |
|---|---|
| Medicinal Chemistry | Antimicrobial, Anticancer, Antifungal, Antiviral agents |
| Agrochemicals | Herbicides, Insecticides |
| Materials Science | Organic electronic materials |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thiadiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-2-7-5-4-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEBZFFTOLBIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371958 | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-15-8 | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-thiadiazole-4-carbaldehyde | |
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Advanced Synthetic Methodologies for 1,2,3 Thiadiazole 4 Carbaldehyde and Its Derivatives
Strategies for the Construction of the 1,2,3-Thiadiazole (B1210528) Core
The formation of the 1,2,3-thiadiazole nucleus is the critical step in synthesizing the target compound. The following sections explore specific strategies aimed at achieving this core structure.
1,3-Dipolar cycloaddition represents a powerful class of pericyclic reactions for constructing five-membered heterocycles. elsevierpure.comdoi.org This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to a cycloadduct. In principle, this strategy could be applied to form the 1,2,3-thiadiazole ring.
A survey of established synthetic literature indicates that the reaction between thioamides and nitrile oxides is not a conventional or documented pathway for the synthesis of the 1,2,3-thiadiazole core. Typically, the 1,3-dipolar cycloaddition of nitrile oxides occurs with dipolarophiles like alkenes and alkynes to yield 2-isoxazolines and isoxazoles, respectively. The involvement of a thioamide as the dipolarophile in a reaction with a nitrile oxide does not directly lead to the 1,2,3-thiadiazole structure under standard cycloaddition conditions. An alternative, though for a different isomer, involves the I2-mediated reaction of thioamides with nitriles to produce 3,5-disubstituted 1,2,4-thiadiazoles, but this proceeds via oxidative N–S bond formation rather than a cycloaddition. rsc.org
The control of regioselectivity is a critical aspect of 1,3-dipolar cycloaddition reactions. elsevierpure.com The outcome is governed by both electronic and steric factors of the dipole and dipolarophile, and can be influenced by the choice of solvent or catalyst. doi.org Theoretical models, such as Frontier Molecular Orbital (FMO) theory, are often employed to predict the favored regioisomer.
In a hypothetical cycloaddition to form a thiadiazole ring, the regiochemistry would be determined by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The reaction's regioselectivity can sometimes be inverted by altering substituents, which modifies the steric hindrance or electronic properties of the reactants. doi.org For instance, confining reactants within a molecular cage has been shown to not only accelerate the reaction but also completely switch the regioselectivity compared to the reaction in bulk solution. nih.gov This level of control is essential for directing the synthesis towards a single, desired product isomer.
A more conventional and widely practiced approach for the synthesis of thiadiazole rings involves the cyclization of hydrazine-based precursors using a sulfur source. This method is particularly prominent in the synthesis of the 1,3,4-thiadiazole (B1197879) isomer.
Lawesson's reagent is a powerful and widely used thionating agent in organic synthesis, prized for its ability to convert carbonyl compounds into thiocarbonyls under relatively mild conditions. organic-chemistry.orgresearchgate.net Its primary application in thiadiazole chemistry is the synthesis of the 1,3,4-thiadiazole core. nih.gov The typical procedure involves the reaction of 1,2-diacylhydrazines or a one-pot reaction of acyl hydrazides with aldehydes, which are then treated with Lawesson's reagent. semanticscholar.orgresearchgate.net The reagent serves as both a sulfurizing and a dehydrating agent in the cyclization process. researchgate.netresearchgate.net
While highly effective for the 1,3,4-isomer, the application of Lawesson's reagent for the direct synthesis of the 1,2,3-thiadiazole ring from hydrazine (B178648) derivatives is not a commonly reported method. The synthesis of 1,2,3-thiadiazoles typically proceeds through different precursors and reagents, such as the Hurd-Mori reaction. mdpi.com
Below is a data table illustrating the synthesis of 1,3,4-thiadiazoles using Lawesson's reagent, showcasing its general utility in this area.
| Entry | Hydrazide (1 equiv.) | Aldehyde (1 equiv.) | Lawesson's Reagent (equiv.) | Solvent | Yield (%) |
| 1 | Benzoylhydrazide | Benzaldehyde | 0.8 | Toluene | 79 |
| 2 | 4-Methoxybenzoylhydrazide | Benzaldehyde | 0.8 | Toluene | 97 |
| 3 | Benzoylhydrazide | 4-Chlorobenzaldehyde | 0.8 | Toluene | 89 |
| 4 | 4-Nitrobenzoylhydrazide | 4-Methoxybenzaldehyde | 0.8 | Toluene | 92 |
| This table is based on data for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org |
The mechanism of thionation by Lawesson's reagent is well-understood. organic-chemistry.orgnih.gov In solution, Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide is the active sulfur-transfer agent. The reaction with a carbonyl-containing substrate, such as a diacylhydrazine, proceeds through a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the desired thiocarbonyl compound and a highly stable P=O bond. organic-chemistry.orgnih.gov
In the context of thiadiazole synthesis from diacylhydrazines, the process involves a double thionation followed by cyclization and dehydrosulfurization to yield the aromatic 1,3,4-thiadiazole ring. nih.gov These reactions are often carried out in neutral, high-boiling solvents like toluene. nih.gov However, the addition of a mild organic base, such as triethylamine (B128534) (Et3N), can be beneficial. The base can facilitate the reaction, particularly with less reactive substrates, leading to higher conversion rates and yields under milder temperature conditions. nih.gov
Hurd-Mori Process for 1,2,3-Thiadiazole Hybrid Synthesis
The Hurd-Mori process is a classical and widely utilized named reaction for the synthesis of the 1,2,3-thiadiazole ring system. wikipedia.org This method involves the cyclization of α-methylene ketone hydrazones or their N-substituted derivatives, such as semicarbazones, with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds through the formation of a key intermediate which then undergoes cyclization to yield the 1,2,3-thiadiazole ring. mdpi.com
This methodology has been successfully applied to the synthesis of a variety of 1,2,3-thiadiazole hybrids. For instance, ketones with both alkyl and aryl substituents can be converted to their corresponding semicarbazones, which then cyclize in the presence of excess thionyl chloride to form the desired 1,2,3-thiadiazole derivatives. mdpi.com One notable application is the synthesis of pyrazolyl-1,2,3-thiadiazole scaffolds, where pyrazolyl-phenylethanones are reacted with semicarbazide (B1199961) to form a semicarbazone intermediate that is subsequently cyclized with thionyl chloride in good to excellent yields. mdpi.com The versatility of the Hurd-Mori process allows for the creation of complex molecules, including triterpene-fused 1,2,3-thiadiazoles. mdpi.com
| Starting Material | Reagents | Product | Yield | Reference |
| Ketones with alkyl/aryl substituents | 1. Semicarbazide, 2. Thionyl chloride | 1,2,3-Thiadiazole hybrids | Good | mdpi.com |
| Pyrazolyl-phenylethanones | 1. Semicarbazide, 2. Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |
| 2-Oxoallobetulin | 1. Semicarbazide hydrochloride, 2. Thionyl chloride | Triterpene-fused 1,2,3-thiadiazole | Not specified | mdpi.com |
Transition Metal-Free Synthetic Approaches to 1,2,3-Thiadiazole
To circumvent the potential toxicity and environmental concerns associated with residual metals in the final products, significant research has been directed towards the development of transition metal-free synthetic routes to 1,2,3-thiadiazoles. researchgate.net These methods offer cleaner and often more sustainable alternatives.
One prominent approach involves the reaction of N-tosylhydrazones with elemental sulfur. organic-chemistry.org A practical and facile method utilizes tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for this reaction, providing substituted aryl 1,2,3-thiadiazoles in good yields and serving as an improvement to the Hurd-Mori reaction. organic-chemistry.org Another efficient, metal-free, one-pot strategy involves the reaction of alkylidene malononitriles with aromatic azides in the presence of a base. researchgate.net
Furthermore, a three-component cross-coupling reaction mediated by iodine in dimethyl sulfoxide (B87167) (DMSO) allows for the synthesis of 5-acyl-1,2,3-thiadiazoles from enaminones, elemental sulfur, and tosylhydrazine with yields up to 92%. mdpi.comorganic-chemistry.org This method is noted for its operational simplicity and broad functional group tolerance. organic-chemistry.org Visible-light photocatalysis has also emerged as a green and regioselective method for synthesizing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org
| Method | Reactants | Catalyst/Mediator | Key Features | Reference |
| Improved Hurd-Mori | N-Tosylhydrazones, Sulfur | TBAI | Metal-free, good yields | organic-chemistry.org |
| Three-component coupling | Enaminones, Elemental Sulfur, Tosylhydrazine | I₂/DMSO | Metal-free, high yields, broad functional group tolerance | mdpi.comorganic-chemistry.org |
| Photocatalysis | Azoalkenes, KSCN | Cercosporin, tBuOK | Sustainable, regioselective, environmentally friendly | mdpi.com |
| Cycloaddition | Alkylidene malononitriles, Aromatic azides | Base | Metal-free, one-pot | researchgate.net |
Annulation Reactions for Thiadiazole Scaffold Construction
Annulation reactions represent a powerful strategy for constructing the 1,2,3-thiadiazole scaffold. These reactions often involve the denitrogenation of 1,2,3-thiadiazoles themselves to generate reactive intermediates that can undergo cyclization with other partners. mq.edu.aumq.edu.au The 1,2,3-thiadiazole core can undergo ring-opening to form an α-diazothioketone species, which is a key feature of its reactivity. mq.edu.auuow.edu.au
Denitrogenative annulation can be induced thermally, photochemically, or through the use of bases or transition metals. mq.edu.aumq.edu.au For example, 5-unsubstituted 1,2,3-thiadiazoles react in the presence of bases like n-butyllithium to eliminate nitrogen and form an alkyne-1-thiolate intermediate, which can then participate in cyclization reactions. mq.edu.au
Transition-metal-catalyzed denitrogenative transannulation has gained significant attention as a method for creating diverse heterocyclic structures from 1,2,3-thiadiazoles. mq.edu.au Rhodium catalysts, for instance, have been used in the denitrogenative cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes to produce 1,3-thiaphosphole (B14319606) derivatives. researchgate.net Another sustainable approach involves a photocatalytic reaction of azoalkenes with potassium thiocyanate (B1210189) (KSCN) to afford the desired thiadiazoles. mdpi.com
Introduction and Functionalization of the Carbaldehyde Moiety at the 4-Position
Once the 1,2,3-thiadiazole ring is synthesized, a key functionalization step is the introduction of a carbaldehyde group at the 4-position. This is often achieved through the oxidation of a precursor, such as a methyl group or an alcohol.
Oxidation of Methyl Groups to Aldehydes
The direct oxidation of a methyl group on a heterocyclic ring to an aldehyde can be challenging. A common and effective strategy involves a two-step process: initial functionalization of the methyl group to a primary alcohol, followed by oxidation of the alcohol to the aldehyde.
Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is highly effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.comwikipedia.org This makes it an ideal reagent for the synthesis of 1,2,3-thiadiazole-4-carbaldehyde from the corresponding 4-hydroxymethyl-1,2,3-thiadiazole. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758), to prevent the formation of the hydrate (B1144303) from the aldehyde product, which could be further oxidized. libretexts.orgchemistrysteps.com
A relevant example is the synthesis of a 5-carbaldehyde substituted thiadiazole, where the corresponding alcohol was treated with PCC to achieve the desired aldehyde. mdpi.com This demonstrates the utility of PCC for introducing the carbaldehyde functionality onto the thiadiazole ring.
To maximize the yield and selectivity of the PCC oxidation, several reaction parameters can be optimized. numberanalytics.comnumberanalytics.com The choice of solvent is crucial; while dichloromethane is commonly used, other solvents can influence the reaction outcome. organic-chemistry.org The reaction temperature is another key factor that needs careful control to prevent side reactions. numberanalytics.com
The acidity of the reaction medium can also affect the stability of acid-labile functional groups. PCC is more acidic than some other chromium-based reagents, so buffers like sodium acetate (B1210297) may be added to protect sensitive parts of the molecule. organic-chemistry.org To facilitate product isolation and remove chromium byproducts, the reaction can be performed in the presence of an adsorbent like Celite or molecular sieves. organic-chemistry.org These additives absorb the viscous chromium salts, allowing for their easy removal by filtration. organic-chemistry.org Careful monitoring of the reaction progress, often by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and prevent over-oxidation or degradation of the product. numberanalytics.com
| Parameter | Optimization Strategy | Rationale | Reference |
| Solvent | Use of anhydrous dichloromethane | Prevents hydrate formation and subsequent over-oxidation | chemistrysteps.comorganic-chemistry.org |
| Acidity | Addition of buffers (e.g., sodium acetate) | Protects acid-sensitive functional groups | organic-chemistry.org |
| Work-up | Addition of adsorbents (e.g., Celite, molecular sieves) | Simplifies removal of chromium byproducts and improves product isolation | organic-chemistry.org |
| Reaction Control | Careful monitoring of temperature and reaction time | Optimizes yield and selectivity by preventing side reactions and degradation | numberanalytics.com |
Reduction of Carboxylate Derivatives to Alcohols and Subsequent Oxidation
A classical and reliable two-step approach to this compound involves the transformation of a corresponding carboxylate ester. This method hinges on fundamental organic reactions, first reducing the ester to a primary alcohol, which is then oxidized to the target aldehyde.
The synthesis begins with a suitable 1,2,3-thiadiazole-4-carboxylate, such as an ethyl or methyl ester. This precursor is subjected to reduction using a hydride-based reducing agent. The resulting intermediate, (1,2,3-thiadiazol-4-yl)methanol, is then carefully oxidized to yield this compound. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Mild oxidation conditions are typically employed for this transformation. The development of synthetic methods for various 1,2,3-thiadiazole derivatives, including the requisite ethyl esters, alcohols, and aldehydes, has been a subject of research, confirming the viability of this synthetic pathway. mq.edu.au
| Step | Transformation | Typical Reagents | Product |
| 1 | Reduction | Lithium aluminium hydride (LiAlH₄), Diisobutylaluminium hydride (DIBAL-H) | (1,2,3-Thiadiazol-4-yl)methanol |
| 2 | Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | This compound |
Vilsmeier-Haack Formylation for Aldehyde Introduction
The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction directly introduces a formyl (-CHO) group onto the heterocyclic ring system. The process utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comwikipedia.org
The reaction mechanism involves two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org In the second stage, the electron-rich 1,2,3-thiadiazole ring acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. nih.gov The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final this compound. chemistrysteps.comwikipedia.org This method is valued for its use of economical and mild reagents and has been successfully applied to synthesize a variety of heterocyclic carbaldehydes, such as 1H-pyrazole-4-carbaldehydes, demonstrating its utility for five-membered ring systems. ijpcbs.comnih.gov
Integrated One-Pot Synthesis Strategies for this compound Derivatives
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. One-pot reactions, where multiple reaction steps are performed in a single vessel without isolating intermediates, are central to achieving these goals.
Copper-Catalyzed Cascade Reactions
Copper-catalyzed reactions have emerged as a robust tool for constructing complex heterocyclic systems through cascade sequences. These reactions often involve multiple bond-forming events in a single operation, providing rapid access to diverse molecular scaffolds. For instance, copper-catalyzed three-component cascade reactions have been developed for the synthesis of heterocycles like 1,2,4-oxadiazoles and quinazolines from simple starting materials. researchgate.net Such strategies can involve a sequence of nucleophilic additions, substitutions, and a key copper-catalyzed aerobic oxidation step, using oxygen as a green oxidant. researchgate.net Another approach involves the copper-catalyzed [3+2]-cycloaddition of in situ-formed nitrile ylides with a trapping agent to construct dihydro-1,2,4-triazole rings. fao.org While not yet explicitly detailed for this compound, these methodologies provide a framework for developing novel, efficient copper-catalyzed cascade routes to the target scaffold.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all the reactants. sciepub.com MCRs are highly valued for their efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov
The Ugi four-component reaction (U-4CR) is one of the most prominent and versatile MCRs. nih.gov It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylaminocarboxamide derivative in a one-pot fashion. tcichemicals.comtcichemicals.com This reaction is a powerful tool for diversity-oriented synthesis in medicinal chemistry. tcichemicals.com
The Ugi reaction has been successfully employed to create libraries of 1,2,3-thiadiazole derivatives for applications in agriculture. nih.gov In this context, a 1,2,3-thiadiazole-containing component (e.g., the amine or carboxylic acid) is used as one of the four starting materials. For example, two series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives were synthesized via the Ugi reaction to develop novel candidate pesticides. nih.gov This demonstrates the compatibility of the 1,2,3-thiadiazole nucleus with Ugi reaction conditions and highlights the reaction's utility in generating complex derivatives based on the core scaffold.
| Ugi Reaction Component | Role | Example Reactants |
| Aldehyde/Ketone | Electrophile | Benzaldehyde, Acetone |
| Primary Amine | Nucleophile | Aniline, Benzylamine |
| Carboxylic Acid | Nucleophile | Acetic Acid, Benzoic Acid |
| Isocyanide | "Zipper" Component | tert-Butyl isocyanide, Cyclohexyl isocyanide |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound bearing substituents on the heterocyclic ring is crucial for tuning the molecule's physicochemical and biological properties. Various strategies have been developed to access these substituted analogues.
One convenient method allows for the synthesis of the isomeric 1,2,3-thiadiazole-5-carbaldehydes, which involves the functionalization of a pre-formed ring. capes.gov.br The process starts with a 5-methyl-1,2,3-thiadiazole (B1211022) derivative, which undergoes monobromination at the methyl group, followed by treatment with sodium azide. A subsequent decomposition reaction in concentrated sulfuric acid yields the 5-carbaldehyde. capes.gov.br This approach showcases a strategy of post-synthesis modification to install the aldehyde function.
Furthermore, substituted 1,2,3-thiadiazole-4-carbaldehydes serve as valuable intermediates for further diversification. For example, a range of new 4-vinyl-1,2,3-thiadiazole derivatives have been synthesized in good yields via the Knoevenagel condensation of substituted 1,2,3-thiadiazole-4-carbaldehydes with active methylene (B1212753) compounds. mq.edu.au This highlights how the aldehyde group can be used as a handle for carbon-carbon bond formation, extending the structural diversity of the thiadiazole family. The synthesis of the initial substituted aldehydes relies on building the ring from appropriately substituted precursors. mq.edu.au
Derivatives with Halogen Substituents
The introduction of halogen atoms to the 1,2,3-thiadiazole scaffold can be a key step in the synthesis of more complex derivatives. One documented method involves the halogenation of a precursor molecule that already contains the 1,2,3-thiadiazole moiety.
Detailed research findings have shown the synthesis of substituted phenyl acrylamide (B121943) 1,2,3-thiadiazole derivatives bearing a halogen. mdpi.com In this multi-step synthesis, an oxazole (B20620) derivative is first subjected to a reaction with piperidine (B6355638). mdpi.com The resulting intermediate is then halogenated in chloroform (B151607) to yield the final acrylamide 1,2,3-thiadiazole derivatives. mdpi.com This process allows for the introduction of a halogen atom onto the acrylamide portion of the molecule, which is attached to the 1,2,3-thiadiazole ring system. The yields for this halogenation step are reported to be in the range of 73.9–99%. mdpi.com
Another relevant synthesis is that of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) itself, which is prepared in four steps starting from 1,3-dichloroacetone. This halogenated aldehyde serves as a versatile precursor for further reactions, although it often undergoes ring transformation when reacting with amines and hydrazines.
Vinyl Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon double bonds. This reaction is particularly effective for synthesizing 4-vinyl-1,2,3-thiadiazole derivatives from this compound. The aldehyde group at the 4-position readily reacts with active methylene compounds in the presence of a basic catalyst.
Structurally diverse 4-vinyl-1,2,3-thiadiazoles have been successfully synthesized with yields ranging from 18% to 89% through this method. researchgate.net The reaction involves condensing various 1,2,3-thiadiazole aldehydes with compounds containing an active methylene group, such as malononitrile (B47326) and cyanoacetates. researchgate.netnih.gov The choice of reactants and conditions allows for the creation of a library of vinyl derivatives with different substituents. For instance, the reaction can be catalyzed by weak organic bases like piperidine or even proceed without a catalyst in a water-ethanol mixture at room temperature. researchgate.netbas.bg The geometry of the resulting vinyl group can be determined using techniques like NOESY experiments, and the structures of several products have been confirmed by X-ray diffraction analysis. researchgate.net
Below is an interactive data table summarizing examples of Knoevenagel condensation reactions to produce 4-vinyl-1,2,3-thiadiazole derivatives.
| 1,2,3-Thiadiazole Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Malononitrile | Piperidine, Benzene (B151609), RT | 2-(1,2,3-Thiadiazol-4-ylmethylene)malononitrile | High | nih.gov |
| 5-Phenyl-1,2,3-thiadiazole-4-carbaldehyde | Ethyl Cyanoacetate | Piperidine, EtOH, Reflux | Ethyl 2-cyano-3-(5-phenyl-1,2,3-thiadiazol-4-yl)acrylate | ~85 | researchgate.net |
| 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carbaldehyde | Ethyl Cyanoacetate | Water, RT, 72h (no catalyst) | Ethyl (E)-2-cyano-3-(5-(pyrrolidin-1-yl)-1,2,3-thiadiazol-4-yl)acrylate | ~80 | researchgate.net |
| Pyridine-4-carboxaldehyde | Malononitrile | H2O:EtOH, RT (catalyst-free) | 2-(Pyridin-4-ylmethylene)malononitrile | Excellent | bas.bg |
Steroidal Thiadiazole Derivatives
The synthesis of hybrid molecules that combine the 1,2,3-thiadiazole ring with a steroidal framework has been achieved, primarily through the application of the Hurd-Mori synthesis. wikipedia.orgacs.org This reaction is a classic method for constructing the 1,2,3-thiadiazole ring from hydrazones.
In a notable example, a 1,2,3-thiadiazole derivative was synthesized from the steroidal ketone, 2-oxoallobetulin. mdpi.com The synthesis begins with the reaction of 2-oxoallobetulin with semicarbazide hydrochloride to form the corresponding semicarbazone intermediate. mdpi.com This intermediate is then subjected to cyclization using thionyl chloride (SOCl₂), which is the key step in the Hurd-Mori protocol. mdpi.com This cyclization reaction forms the 1,2,3-thiadiazole ring fused to the steroidal A-ring, with the functionalization occurring at the C-3 position of the steroid. mdpi.com This approach demonstrates the feasibility of incorporating the thiadiazole moiety into complex natural product structures.
Below is an interactive data table outlining the synthesis of a steroidal 1,2,3-thiadiazole derivative.
| Steroidal Starting Material | Reagent 1 | Intermediate | Reagent 2 (Hurd-Mori) | Final Product | Reference |
|---|---|---|---|---|---|
| 2-Oxoallobetulin | Semicarbazide Hydrochloride | 2-Oxoallobetulin Semicarbazone | Thionyl Chloride (SOCl₂) | 1,2,3-Thiadiazole-fused Allobetulin Derivative | mdpi.com |
Reactivity and Reaction Mechanisms of 1,2,3 Thiadiazole 4 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde group in 1,2,3-thiadiazole-4-carbaldehyde is a versatile functional handle that readily undergoes a range of transformations typical of aromatic aldehydes, including condensation reactions, nucleophilic additions, and reductions.
Condensation Reactions
Condensation reactions of this compound provide a facile route to a diverse array of derivatives with extended conjugation and potential biological activity. These reactions involve the initial nucleophilic attack on the aldehyde carbon followed by the elimination of a water molecule.
The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. longdom.org This condensation is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate which then dehydrates to yield the C=N double bond. Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts. researchgate.net The formation of these compounds is a reversible reaction, and often, removal of water is necessary to drive the equilibrium towards the product. acs.org
The synthesis of Schiff bases from heterocyclic aldehydes is a well-established method for the generation of novel ligands for coordination chemistry and molecules with potential pharmacological applications. For instance, the condensation of various benzaldehydes with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has been shown to proceed efficiently. researchgate.net
Table 1: Examples of Schiff Base Formation from Heterocyclic Aldehydes
| Aldehyde | Amine | Product | Reference |
| Substituted Benzaldehydes | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Schiff Base Ligands | researchgate.net |
| Salicylaldehydes | 1-Amino-2-indanol | Schiff Bases | mdpi.com |
| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various Aldehydes | Schiff Bases | researchgate.net |
| Vanillin | Thiosmicarbazide | Schiff Bases |
This table presents examples of Schiff base formation involving various aldehydes and amines, highlighting the versatility of this reaction.
This compound readily reacts with hydrazine (B178648) and its derivatives, such as phenylhydrazine (B124118) and N-aminomorpholine, to furnish the corresponding hydrazones. researchgate.net These reactions are analogous to imine formation and are crucial in the synthesis of various heterocyclic systems. For example, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) with hydrazine and N-aminomorpholine yields 1,2,3-triazole-4-thiohydrazides through a ring transformation, while phenylhydrazine and hydroxylamine (B1172632) give the unrearranged hydrazone and oxime products, respectively. researchgate.net
The formation of hydrazones is a key step in the Hurd-Mori synthesis of 1,2,3-thiadiazoles, where a hydrazone is cyclized using thionyl chloride. mdpi.comresearchgate.net This underscores the importance of the reactivity of the aldehyde group in the synthesis and functionalization of the thiadiazole core itself.
Nucleophilic Additions
The electron-deficient nature of the aldehyde carbon in this compound makes it susceptible to attack by a wide range of nucleophiles. While specific examples directly involving this compound in Grignard or Wittig reactions are not extensively documented in the reviewed literature, the reactivity of analogous heterocyclic aldehydes suggests that such transformations are feasible.
For instance, Grignard reagents are known to react with aldehydes to form secondary alcohols. leah4sci.com The reaction of a Grignard reagent with this compound would be expected to yield a (1,2,3-thiadiazol-4-yl)-substituted secondary alcohol. Similarly, the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde, would lead to the formation of a 4-vinyl-1,2,3-thiadiazole derivative. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is also a powerful tool for the synthesis of alkenes from aldehydes. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comslideshare.net
The Knoevenagel condensation, a related reaction involving active methylene (B1212753) compounds, has been successfully applied to this compound to synthesize 4-vinyl-1,2,3-thiadiazoles. uow.edu.aumq.edu.auresearchgate.netresearchgate.netnih.gov This reaction further demonstrates the susceptibility of the aldehyde group to nucleophilic attack and subsequent condensation.
Reductive Transformations
The aldehyde group of this compound can be readily reduced to a primary alcohol, (1,2,3-thiadiazol-4-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). researchgate.netugm.ac.idnih.govsci-hub.sescielo.org.za The reduction of aldehydes to alcohols is a fundamental transformation in organic synthesis, providing access to a different class of functionalized thiadiazole derivatives. The resulting alcohol can serve as a precursor for further synthetic modifications.
The synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) has been accomplished by the reduction of the corresponding ethyl ester with lithium aluminum hydride, a more powerful reducing agent. chemicalbook.com This suggests that a variety of reducing agents can be employed for the transformation of carbonyl functionalities on the thiadiazole ring.
Thiadiazole Ring Reactivity
The 1,2,3-thiadiazole (B1210528) ring is an aromatic heterocycle, but its stability is influenced by the presence of heteroatoms and substituents. chemicalbook.com The ring can undergo various reactions, including ring-opening, ring transformations, and substitution reactions. The carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient, making them generally resistant to electrophilic attack but susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com
Ring transformation reactions of 1,2,3-thiadiazoles are well-documented and can be induced by heat, light, or chemical reagents. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde undergoes ring transformation upon reaction with amines and hydrazine to yield 1,2,3-triazole derivatives. researchgate.net This indicates that the thiadiazole ring can be labile under certain conditions, providing a pathway to other heterocyclic systems. It has also been shown that isomeric 1,2,3-thiadiazole and 1,2,3-triazole derivatives can interconvert under mild conditions. mdpi.com
Nucleophilic substitution at the C5 position of the 1,2,3-thiadiazole ring is a known reaction, especially when a good leaving group is present. chemicalbook.comscilit.com While electrophilic substitution on the 1,2,3-thiadiazole ring itself is difficult, electrophilic substitution on fused ring systems, such as in 1,2,3-benzothiadiazole, can occur on the benzene (B151609) ring. thieme-connect.de
Cycloaddition reactions involving the 1,2,3-thiadiazole ring are also possible, offering a route to more complex fused heterocyclic systems. cofc.educore.ac.uk
Thermal and Photochemical Reactions
A hallmark of 1,2,3-thiadiazole chemistry is its behavior under thermal and photochemical conditions. e-bookshelf.de These reactions are characterized by the extrusion of molecular nitrogen, leading to the formation of highly reactive intermediates.
Upon irradiation with light or heating, 1,2,3-thiadiazoles undergo fragmentation, readily losing a molecule of nitrogen. e-bookshelf.dersc.org This decomposition leads to the formation of thiirenes, which are three-membered rings containing a sulfur atom and a carbon-carbon double bond, and thioketenes. rsc.orgrsc.org
Studies on phenyl-substituted 1,2,3-thiadiazoles using transient absorption spectroscopy have shown that both thiirene (B1235720) and thioketene (B13734457) species are formed very rapidly, in less than 0.3 picoseconds, from the singlet excited state of the 1,2,3-thiadiazole. rsc.org Thiirenes are notably unstable but can be observed in solution, where their decay is primarily due to intermolecular reactions like dimerization. rsc.org For instance, the photolysis of 4-phenyl-1,2,3-thiadiazole (B1662399) results in the formation of phenylthiirene. dntb.gov.ua
| Reaction Type | Conditions | Key Intermediates | Products |
| Photochemical | UV irradiation | Thiirene, Thioketene | Dimerization products (e.g., 1,3-dithioles) |
| Thermal | Heating | Thiirene, Thioketene | Alkynes, Thiophenes |
Rearrangement Reactions
1,2,3-thiadiazoles can undergo various rearrangement reactions, leading to the formation of other heterocyclic systems. These transformations often involve ring-opening and subsequent recyclization.
The transformation of 1,2,3-thiadiazoles into 1,2,3-triazoles represents a significant rearrangement. While not extensively documented for the 4-carbaldehyde derivative specifically, related transformations provide insight into this reactivity. For example, an anomalous rearrangement of 5-amino-1,2,3-thiadiazoles to bis(triazolyl) disulfides has been observed under the influence of halogen-containing oxidizing agents. researchgate.net These disulfides can then be reduced to 5-mercapto-1,2,3-triazoles. researchgate.net
The reaction of 1,2,3-thiadiazoles with primary amines can also lead to the formation of 1,2,3-triazoles. This type of rearrangement is known as the Dimroth rearrangement. wikipedia.orgarkat-usa.org This reaction typically involves a ring-opening to an intermediate species, followed by a ring-closing step where the exocyclic and endocyclic nitrogen atoms have switched positions. wikipedia.org
The rearrangement of 1,2,3-thiadiazoles can also lead to the formation of sulfur-containing triazoles. A common rearrangement is the isomerization to 5-mercapto-1,2,3-triazoles. researchgate.net This transformation is considered a type of Dimroth rearrangement. researchgate.net For instance, 5-amino-1,2,3-thiadiazoles can undergo this rearrangement, which can be followed by in situ alkylation of the resulting mercapto group. researchgate.net While the direct formation of a 1,2,3-triazole-4-thiocarbaldehyde from this compound is not explicitly detailed in the provided literature, the established rearrangement pathways of the 1,2,3-thiadiazole ring suggest its potential as a synthetic route.
| Starting Material | Reagent/Condition | Key Transformation | Product Type |
| 5-Amino-1,2,3-thiadiazoles | Oxidizing agents | Anomalous rearrangement | Bis(triazolyl) disulfides |
| 1,2,3-Thiadiazoles | Amines | Dimroth rearrangement | 1,2,3-Triazoles |
| 5-Amino-1,2,3-thiadiazoles | Base | Dimroth rearrangement | 5-Mercapto-1,2,3-triazoles |
Ring Cleavage and Formation of α-Diazothione Species
The cleavage of the 1,2,3-thiadiazole ring is a key aspect of its reactivity, providing access to synthetically useful intermediates.
1,2,3-thiadiazoles can exhibit a Dimroth-type equilibrium, which involves the cleavage of the S-N¹ bond to form a ring-opened α-diazothione species. researchgate.net This equilibrium is a gateway to a variety of subsequent reactions. The α-diazothione intermediate can undergo denitrogenation under high temperatures, irradiation, or in the presence of strong bases, generating a range of other reactive intermediates. researchgate.net
Furthermore, 4-monosubstituted 1,2,3-thiadiazoles are known to decompose in the presence of a base to yield alkynethiolates. tandfonline.comtandfonline.com This reaction proceeds through ring cleavage and loss of nitrogen. tandfonline.comtandfonline.com This reactivity highlights the susceptibility of the 1,2,3-thiadiazole ring to nucleophilic attack and subsequent fragmentation, a process that is fundamental to its synthetic applications. osi.lv
Generation of Reactive Intermediates via Denitrogenation
A cornerstone of 1,2,3-thiadiazole reactivity is its ability to undergo denitrogenation, a process involving the loss of a molecule of nitrogen gas (N₂). This transformation can be initiated by various means, including high temperatures, irradiation, or the presence of strong bases. mq.edu.au The initial step in this process is a Dimroth-type equilibrium, where the 1,2,3-thiadiazole ring reversibly opens to form an α-diazothione species. mq.edu.auuow.edu.au Subsequent expulsion of dinitrogen from this intermediate generates a range of highly reactive species that serve as valuable synthons in organic chemistry. mq.edu.auuow.edu.au
The specific nature of the reactive intermediate formed can be influenced by the reaction conditions and the substitution pattern of the thiadiazole ring. These intermediates are pivotal in the subsequent chemical transformations that 1,2,3-thiadiazoles, including the 4-carbaldehyde derivative, can undergo.
Transition-Metal-Catalyzed Denitrogenative Transannulation
In recent years, the transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has emerged as a powerful strategy for the synthesis of diverse heterocyclic compounds. mq.edu.auuow.edu.au This methodology leverages the in situ generation of reactive intermediates from the thiadiazole core, which are then intercepted by a transition metal catalyst and a reaction partner in a process that forms a new heterocyclic ring. This approach has proven to be a versatile tool for constructing complex molecular architectures from readily available starting materials. nih.govresearchgate.net
Rhodium-Catalyzed Transformations and Mechanisms
Rhodium catalysts have proven to be particularly effective in promoting the denitrogenative transannulation of 1,2,3-thiadiazoles. mq.edu.auresearchgate.net Seminal work in this area demonstrated that rhodium(I) complexes can catalyze the denitrogenation of 1,2,3-thiadiazoles, leading to the formation of valuable sulfur-containing heterocycles. researchgate.net
The mechanism of these rhodium-catalyzed reactions is a subject of ongoing investigation. It is generally accepted that the reaction proceeds through the formation of an α-thiavinyl rhodium-carbenoid intermediate. acs.org This intermediate can then react with a variety of coupling partners, such as alkynes and nitriles, to afford a range of heterocyclic products. acs.org For instance, the reaction with nitriles can lead to the formation of isothiazoles. acs.org
Recent studies have provided deeper insights into the nature of the key organorhodium intermediate. Crystallographic data have suggested that this intermediate is likely a four-membered cyclometalated Rh(III) complex. acs.org The choice of ligand coordinated to the rhodium center can also play a crucial role in controlling the selectivity of the reaction, dictating which products are formed. acs.org For example, rhodium-catalyzed reactions of 4-vinyl-1,2,3-thiadiazoles can be directed towards the formation of substituted furans through an intramolecular transannulation process. acs.org
The versatility of rhodium catalysis is further highlighted by its application in the synthesis of 1,3-thiaphospholes through the cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes. researchgate.net
Cyclization Reactions for Formation of Complex Heterocycles
Beyond transition-metal catalysis, this compound and its derivatives are valuable precursors for the synthesis of complex heterocyclic systems through various cyclization strategies. The aldehyde functionality at the 4-position provides a convenient handle for elaboration into more complex structures.
One notable example is the Hurd-Mori synthesis, a classical method for forming the 1,2,3-thiadiazole ring itself. This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. cofc.edu This methodology can be applied to synthesize this compound from an appropriate hydrazone precursor.
Furthermore, the 1,2,3-thiadiazole ring can participate in [3+2] cycloaddition reactions. For instance, they can react with strained norbornene derivatives in a diastereospecific and enantioselective manner. dntb.gov.ua In these reactions, the 1,2,3-thiadiazole can act as a masked S-electrophilic thia-1,3-dipole. dntb.gov.ua
The reactivity of the thiadiazole ring can also be harnessed to construct fused heterocyclic systems. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening to a thioketene intermediate, which upon reaction with a nucleophile and subsequent intramolecular cyclization, can yield N-substituted indole-2-thiols. nih.gov
Iodine-catalyzed cyclization reactions of N-tosylhydrazones with elemental sulfur represent another effective method for the synthesis of 4-substituted-1,2,3-thiadiazoles. researchgate.net
Dimerization Reactions
The dimerization of heterocyclic compounds is a fundamental transformation in organic synthesis. While specific studies focusing solely on the dimerization of this compound are not extensively detailed in the provided context, the dimerization of related sulfur-containing heterocycles has been reported. For instance, the oxidative dimerization of thioamides can lead to the formation of 1,2,4-thiadiazoles. acs.org This process can be catalyzed by vanadium haloperoxidases, proceeding through S-bromination events. acs.org
Additionally, the dimerization of 2-lithiomethyl derivatives of other five-membered heterocycles like 1,3-thiazoles and 1,3,4-thiadiazoles has been documented. acs.org This suggests that under appropriate conditions, derivatives of this compound could potentially undergo similar dimerization pathways.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1,2,3-Thiadiazole-4-carbaldehyde. Both ¹H and ¹³C NMR spectra furnish critical data on the chemical environment of each atom, while two-dimensional NMR techniques can be employed for more complex stereochemical assignments in its derivatives.
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton and the proton on the thiadiazole ring. The aldehyde proton typically appears as a singlet in the downfield region, around 9-10 ppm, a characteristic chemical shift for such functional groups. The proton attached to the C5 carbon of the thiadiazole ring also gives a singlet, with its exact position influenced by the solvent and any substituents. For instance, in related 1,2,3-thiadiazole (B1210528) derivatives, this proton has been observed at approximately 8.67 ppm. nih.gov The simplicity of the spectrum, often showing just these two key signals, is a hallmark of the compound's structure. In some cases, depending on the solvent, isomeric forms may be present, leading to additional sets of low-intensity signals. nih.govsemanticscholar.org
Table 1: Representative ¹H NMR Spectral Data for 1,2,3-Thiadiazole Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aldehyde Proton | ~9-10 | Singlet |
| Thiadiazole Ring Proton (C5-H) | ~8.7-9.7 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift, typically in the range of 185 ppm. mdpi.com The carbon atoms of the thiadiazole ring resonate at distinct positions, generally between 100 and 150 ppm. For example, in various 1,2,3-thiadiazole derivatives, the C4 and C5 carbons of the ring have been observed at approximately 162 ppm and 133 ppm, respectively. nih.gov The specific chemical shifts provide valuable information for confirming the structure and substitution pattern of the thiadiazole ring. capes.gov.br
Table 2: Representative ¹³C NMR Spectral Data for 1,2,3-Thiadiazole Derivatives
| Carbon | Chemical Shift (ppm) |
| Aldehyde Carbonyl (C=O) | ~185 |
| Thiadiazole Ring Carbon (C4) | ~135-165 |
| Thiadiazole Ring Carbon (C5) | ~125-147 |
Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.
While the simple structure of this compound itself does not necessitate complex stereochemical analysis, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the stereochemistry of its derivatives. ipb.pt NOESY experiments reveal through-space interactions between protons, which can help to assign the relative orientation of substituents. For more complex structures derived from this compound, other 2D NMR methods such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to unambiguously assign all proton and carbon signals, confirming connectivity within the molecule. nih.govsemanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most diagnostic absorption band in its IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde group, which typically appears around 1700 cm⁻¹. This sharp, intense peak is a clear indicator of the aldehyde functionality. Additionally, vibrations associated with the thiadiazole ring, such as C-S stretching, are observed in the fingerprint region of the spectrum, generally between 600 and 700 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the compound's structure. dergipark.org.trresearchgate.net
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |
| Thiadiazole Ring C-S Stretch | ~600-700 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. nih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound (114.13 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. researchgate.net Under electron impact or other ionization techniques, the molecule fragments in a predictable manner. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). nih.gov This fragmentation is a key diagnostic feature for identifying the 1,2,3-thiadiazole ring system.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For the 1,2,3-thiadiazole (B1210528) scaffold, these studies are crucial for rationalizing its chemical behavior and for designing novel derivatives with tailored functionalities.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(2d,2p)), are employed to optimize the ground state geometry of thiadiazole derivatives and to determine key electronic parameters. scielo.brnih.gov
A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com For many thiadiazole derivatives, the HOMO-LUMO energy distribution is concentrated around the electronegative nitrogen and sulfur atoms of the heterocyclic ring. scielo.br
DFT calculations also provide other quantum chemical descriptors such as electronegativity, chemical potential, global hardness, and softness, which help in predicting the reactivity and interaction of the molecule. researchgate.net These theoretical calculations can be correlated with experimental data, such as UV-visible absorption spectra, where electronic transitions are often assigned to π-π* and n-π* transitions within the molecule. scielo.brresearchgate.net
Table 1: Representative Theoretical Electronic Properties for Thiadiazole Derivatives Calculated via DFT
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |
| Thiazole-4-carboxaldehyde Derivative | -7.44 | -2.15 | 5.29 | B3LYP/6-311G(d,p) researchgate.net |
| 1,3,4-Thiadiazole (B1197879) Derivative (I) | -6.50 | -1.58 | 4.92 | B3LYP/6-311++g(2d,2p) scielo.br |
| 1,3,4-Thiadiazole Derivative (II) | -6.31 | -1.90 | 4.41 | B3LYP/6-311++g(2d,2p) scielo.br |
| bis-1,3,4-Thiadiazole Derivative | ~-8.0 | ~-1.0 | ~7.0 | DFT Calculation researchgate.net |
Note: This table presents data for structurally related thiadiazole and thiazole (B1198619) compounds to illustrate the typical values obtained from DFT calculations. Data for 1,2,3-Thiadiazole-4-carbaldehyde specifically would require a dedicated computational study.
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis using computational methods like DFT helps identify the most stable arrangement of atoms in a molecule. nih.gov For this compound, a key conformational feature would be the rotation of the aldehyde group (-CHO) relative to the thiadiazole ring around the C4-C(aldehyde) single bond.
Theoretical studies on related thiadiazole structures have shown that different conformers can have significant energy differences. scielo.br Computational scans of the potential energy surface can reveal the most energetically favorable rotamers (rotational isomers). These studies can be performed for the molecule in the gas phase (isolated) or by incorporating solvent effects to simulate stability in different phases. researchgate.net The stability of specific conformations can be attributed to factors like intramolecular hydrogen bonding or the minimization of steric hindrance. nih.govnih.gov For instance, in some asymmetrical azines containing a 1,3,4-thiadiazole ring, the E configuration was found to be more stable than the Z form by approximately 2.21 kcal/mol. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of ligand-receptor interactions.
Derivatives of thiadiazoles have been extensively studied using molecular docking against a wide array of protein targets, demonstrating their potential as inhibitors in various therapeutic areas. psu.edunih.govacs.org The process involves placing the ligand in the active site of the protein and calculating a "docking score" or binding energy, which estimates the binding affinity. psu.edu Lower binding energy values typically indicate a more stable ligand-protein complex. nih.gov
These studies also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, docking studies of 1,3,4-thiadiazole derivatives have identified key hydrogen bonds with amino acid residues like Glycine, Glutamate, and Cysteine in the active sites of targets such as peptide deformylase and VEGFR-2. mdpi.compsu.edu The 1,3,4-thiadiazole moiety itself is often crucial for these interactions. mdpi.com
Table 2: Examples of Molecular Docking Studies on Thiadiazole Derivatives
| Thiadiazole Derivative Class | Protein Target | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |
| 1,3,4-Thiadiazoles | Peptide Deformylase (1G27) | -7.1 to -6.8 | Gly45, Gly89, Glu95, Cys90 psu.edu |
| 1,2,3-Triazole-1,3,4-Thiadiazole Hybrids | α-Glucosidase | Not specified | Not specified nih.gov |
| Benzimidazole-1,3,4-Thiadiazole | Casein kinase-2 (CK2) | -8.61 | Not specified nih.gov |
| 1,3,4-Thiadiazole Derivatives | VEGFR-2 (4ASE) | Not specified | ASN923 mdpi.com |
In Silico ADME/Pharmacokinetic Predictions for Derivatives
In the process of drug development, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. In silico ADME predictions use computational models to estimate these pharmacokinetic parameters, allowing for the early identification of compounds with poor drug-like properties.
For various series of thiadiazole derivatives, ADME properties have been predicted using specialized software packages. nih.govacs.org These predictions assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five and Veber's rule, which relate molecular properties to oral bioavailability. mdpi.com Parameters frequently calculated include molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. Studies on 1,3,4-thiadiazole derivatives have indicated that these compounds often possess potential to be orally bioavailable drug-like molecules. nih.gov
Table 3: Common In Silico ADME/Pharmacokinetic Parameters Predicted for Drug Candidates
| Parameter | Description | Typical Acceptable Range (e.g., Lipinski's Rule) |
| Molecular Weight (MW) | The mass of the molecule. | ≤ 500 Da |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 10 |
| Polar Surface Area (PSA) | Surface sum over all polar atoms; relates to drug transport properties. | ≤ 140 Ų |
| Oral Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High/Low (Qualitative) |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This provides a deeper understanding of reaction kinetics and selectivity.
For the synthesis of 1,2,3-thiadiazoles, several methods exist, including the Hurd-Mori synthesis, which involves the cyclization of hydrazones or thiosemicarbazones. isres.org While specific computational studies on the reaction mechanism for this compound are not widely reported, the methodology is well-established. A theoretical study would typically use DFT to:
Optimize the geometries of all proposed intermediates and transition states.
Calculate the activation energy barriers for each step of the reaction.
Construct a reaction energy profile that visualizes the energy changes along the reaction coordinate.
Confirm the nature of transition states by identifying a single imaginary frequency in the vibrational analysis.
Such studies can help rationalize why a particular regioselective product is formed, explain the effect of different catalysts or reaction conditions, and guide the optimization of synthetic routes to improve yields and purity. mdpi.com
Applications of 1,2,3 Thiadiazole 4 Carbaldehyde in Organic Synthesis
Versatile Building Block in Organic Synthesis
1,2,3-Thiadiazole-4-carbaldehyde serves as a foundational component for the synthesis of more elaborate heterocyclic compounds. The presence of the aldehyde functional group at the 4-position provides a reactive site for numerous chemical transformations, allowing for the extension of the molecular framework. This reactivity, combined with the inherent properties of the thiadiazole ring, makes it a versatile starting material in medicinal and materials chemistry research. Its molecular architecture, characterized by a planar five-membered ring system, is a key feature in its utility as a synthetic intermediate.
Precursors for Thioketenes, Thiirenes, and Alkynes
The 1,2,3-thiadiazole (B1210528) ring system is known to be a photochemical precursor to highly reactive and transient species. Upon photolysis, 1,2,3-thiadiazoles can undergo extrusion of molecular nitrogen to generate reactive intermediates. Specifically, photochemical studies on phenyl-substituted 1,2,3-thiadiazoles using UV-Vis and IR transient absorption spectroscopies have demonstrated the very fast formation (<0.3 ps) of thiirene (B1235720) and thioketene (B13734457) species. nih.gov These intermediates are generated from the singlet excited state of the thiadiazole molecule. nih.gov Thiirenes, three-membered rings containing a sulfur atom, are particularly notable for their remarkable unimolecular stability in solution. nih.gov These transient species can then participate in further reactions, such as intermolecular dimerization to form 1,3-dithiole derivatives. nih.gov
Synthesis of Diverse Heterocyclic Compounds
The reactivity of this compound and its derivatives allows for their use in constructing a variety of other heterocyclic systems. The thiadiazole moiety can be incorporated into larger molecular designs, acting as a key component that influences the final product's chemical and biological properties. nih.gov
Thiadiazole derivatives are extensively used to synthesize other nitrogen-containing heterocycles, including triazoles. The synthetic pathways often involve the cyclization of thiosemicarbazide (B42300) precursors, which can be directed towards the formation of either thiadiazoles or triazoles, highlighting the close chemical relationship between these structures. encyclopedia.pubnih.gov For example, new 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives can be synthesized through the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.gov Furthermore, thiadiazole-enaminones can react with nitrogen nucleophiles like 3-amino-1,2,4-triazole to generate new heterocyclic systems. nih.gov This reactivity allows for the creation of complex molecules that incorporate both thiadiazole and triazole rings. researchgate.net
1,2,3-thiadiazoles are valuable substrates for the synthesis of fused heterocyclic systems. In these reactions, the thiadiazole ring is annulated with another ring, leading to polycyclic structures. A notable example is the Hurd-Mori reaction, where semicarbazones derived from ketones are treated with thionyl chloride to form the 1,2,3-thiadiazole ring. researchgate.net This method has been applied to synthesize furo nih.govcapes.gov.brbenzothiadiazolecarboxylates from the corresponding semicarbazones of 4-oxo-4,5,6,7-tetrahydrobenzofurancarboxylates. researchgate.net Similarly, this cyclization reaction is used to produce pyrazolyl-1,2,3-thiadiazoles. researchgate.net Other synthetic strategies involve the cyclization of diamines with dicarbonyl 1,2,3-triazoles to construct fused systems like 1,2,3-triazolo[1,5-a]pyrazines. nih.gov
Intermediates for Complex Molecule Synthesis
The role of 1,2,3-thiadiazoles as intermediates is crucial in multi-step syntheses of complex target molecules. By combining the thiadiazole scaffold with other key structural motifs, chemists can develop novel compounds with specific functionalities. nih.gov
Thiadiazole derivatives serve as key intermediates in the synthesis of pyrimidine-containing compounds. The strategic combination of thiadiazole and pyrimidine (B1678525) rings is a common approach to designing new molecules with potential biological activity. nih.gov For instance, enaminones derived from thiadiazoles can be used as precursors to synthesize a variety of heterocyclic compounds. nih.gov The reaction of a thiadiazole-enaminone with 2-aminobenzimidazole (B67599) results in the formation of a fused benzimidazo[1,2-a]pyrimidine derivative. nih.gov Similarly, reaction with 5-amino-1,2,4-triazole can yield a 1,2,4-triazolo[1,5-a]pyrimidine system. nih.gov These reactions demonstrate the utility of thiadiazole intermediates in building complex, fused pyrimidine-based structures.
Research Findings Summary
| Application Area | Synthetic Target | Precursor/Intermediate | Key Reaction Type |
| Versatile Building Block | Complex Heterocycles | This compound | Aldehyde-based transformations |
| Precursor Chemistry | Thiirenes, Thioketenes | Phenyl-substituted 1,2,3-thiadiazoles nih.gov | Photochemical N2 extrusion |
| Heterocycle Synthesis | Triazoles, Fused Triazoles | Thiosemicarbazides, Thiadiazole-enaminones nih.govnih.gov | Intramolecular cyclization |
| Fused Ring Synthesis | Furo nih.govcapes.gov.brbenzothiadiazoles | Semicarbazones of tetrahydrobenzofurans researchgate.net | Hurd-Mori Reaction |
| Complex Molecule Synthesis | Pyrimidine Derivatives | Thiadiazole-enaminones nih.gov | Reaction with amino-heterocycles |
Pyrano[2,3-c]pyrazole Derivatives
The synthesis of fused heterocyclic systems is a significant area of organic chemistry, and this compound serves as a valuable building block in this regard. One notable application is in the creation of pyrano[2,3-c]pyrazole derivatives. These derivatives can be synthesized through a reaction involving a 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile intermediate.
In a specific synthetic method, this intermediate is refluxed in dimethylformamide (DMF) with this compound. nih.gov The reaction is facilitated by a catalytic amount of zinc chloride, leading to the formation of a pyrimidin-5(1H)-one derivative. nih.gov The structure of the resulting product is confirmed through spectroscopic analysis, with the infrared spectrum showing a characteristic carbonyl group absorption band around 1675 cm⁻¹, and the ¹H NMR spectrum displaying a broad singlet signal at δ 11.16 ppm, which corresponds to the NH proton of the pyrimidin-5(1H)-one ring. nih.gov
Another complex derivative, dimethyl(3-methyl-5-oxo-6-(1,2,3-thiadiazol-4-yl)-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[3′,2′:5,6]pyrano[2,3-c]pyrazol-6-yl)phosphonate, is synthesized via a multicomponent reaction of an enaminonitrile, this compound, and trimethyl phosphite (B83602). nih.gov This reaction proceeds in acetonitrile (B52724) with lithium perchlorate (B79767) acting as a catalyst. nih.gov
The general synthesis of pyrano[2,3-c]pyrazoles often involves a four-component condensation reaction of an aromatic aldehyde, ethyl acetoacetate, hydrazine (B178648) hydrate (B1144303), and malononitrile (B47326). arakmu.ac.irnih.gov Various catalysts can be employed, and the reaction yields are often influenced by the nature of the substituents on the aromatic aldehyde. arakmu.ac.ir
Table 1: Synthesis of Pyrano[2,3-c]pyrazole-based Derivatives
| Starting Materials | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 6-amino-3-methyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, this compound | DMF, ZnCl₂, Reflux | Pyrimidin-5(1H)-one derivative | nih.gov |
α-Aminophosphonate Derivatives
This compound is a key reactant in the synthesis of α-aminophosphonate derivatives, which are phosphorus analogs of α-amino acids and are of significant interest in medicinal chemistry. researchgate.net A notable synthesis involves the reaction of an enaminonitrile with this compound and trimethyl phosphite, catalyzed by lithium perchlorate. nih.gov
The reaction mechanism follows the principles of the Kabachnik–Fields reaction. nih.gov Initially, a Schiff base is formed through the condensation of the amine group of the enaminonitrile and the carbonyl group of this compound, with LiClO₄ as the catalyst. nih.gov The subsequent addition of trimethyl phosphite to the imine intermediate yields an α-aminophosphonate. nih.gov This intermediate then undergoes cyclization, where the active hydrogen of the CH–P group adds to the cyano (-CN) group, followed by air hydrolysis to form the final, stable α-aminophosphonate derivative. nih.gov
This synthetic route demonstrates an efficient method for incorporating the 1,2,3-thiadiazole moiety into a more complex phosphonate-containing heterocyclic system. nih.gov
Table 2: Synthesis of α-Aminophosphonate Derivative
| Reactants | Catalyst | Mechanism | Product | Reference |
|---|
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. Aldehydes are frequently employed as key building blocks in MCRs due to the reactivity of their carbonyl group. This compound is a valuable participant in such reactions, enabling the synthesis of complex molecular architectures.
A prime example is its use in a three-component reaction to produce α-aminophosphonate derivatives. nih.gov In this process, this compound reacts with an enaminonitrile and trimethyl phosphite in the presence of a catalyst to construct a complex heterocyclic system incorporating both the thiadiazole ring and a phosphonate (B1237965) group. nih.gov The reaction proceeds via the formation of an imine intermediate from the aldehyde, a hallmark of many MCRs, which is then attacked by the nucleophilic phosphorus reagent. nih.gov
The utility of aldehydes in MCRs for synthesizing fused pyranopyrazoles is also well-documented. nih.govresearchgate.net These reactions typically involve the one-pot condensation of an aldehyde, a β-ketoester, hydrazine, and malononitrile. nih.govresearchgate.net The aldehyde's role is fundamental in forming the initial intermediate that drives the subsequent cyclization steps. The incorporation of the 1,2,3-thiadiazole moiety through this compound in such MCRs allows for the creation of novel heterocyclic compounds with potential biological activities. nih.govarakmu.ac.ir
Medicinal Chemistry and Biological Applications of 1,2,3 Thiadiazole 4 Carbaldehyde Derivatives
Antimicrobial Activity
The 1,2,3-thiadiazole (B1210528) moiety is a promising structural unit for the development of new antimicrobial agents. researchgate.netmdpi.com Research has shown that compounds incorporating this heterocyclic system exhibit activity against a range of pathogenic microbes, including bacteria and fungi. mdpi.comresearchgate.net
Antibacterial Efficacy
Derivatives of 1,2,3-thiadiazole have shown notable antibacterial effects, particularly against Gram-positive bacteria. mdpi.com In one study, a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide demonstrated significant activity against various Gram-positive strains, with one compound showing a Minimum Inhibitory Concentration (MIC) as low as 1.95 µg/mL for some Staphylococcus species. mdpi.com
Other studies have confirmed the broad-spectrum potential of this class. A 1,2,3-thiadiazole derivative of a propenoxide was found to be active against the Gram-negative bacterium Escherichia coli. researchgate.net Furthermore, newly synthesized 1,2,3-thiadiazole derivatives have shown positive activity against Staphylococcus aureus and Escherichia coli. researchgate.net Certain compounds in this class also demonstrated substantial antipseudomonal activity against resistant Pseudomonas aeruginosa, highlighting their potential as novel broad-spectrum antibacterial agents. researchgate.net
| Compound Class | Test Organism | Activity/Potency | Reference |
| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Staphylococcus spp. | MIC = 1.95 µg/mL | mdpi.com |
| 3-[4-(1,2,3-Thiadiazole-4-yl)phenoxy]-1,2-propenoxide | Escherichia coli | Active (16 mm inhibition zone) | researchgate.net |
| 1,2,3-Thiadiazole derivatives | Staphylococcus aureus | Positive Activity | researchgate.net |
| 1,2,3-Thiadiazole derivatives | Escherichia coli | Positive Activity | researchgate.net |
| 1,2,3-Thiadiazole derivatives | Pseudomonas aeruginosa | Substantial Antipseudomonal Activity | researchgate.net |
Antifungal Properties
The 1,2,3-thiadiazole scaffold is also a component of compounds with significant antifungal properties. mdpi.com A 1,2,3-thiadiazole-4-carbaldehyde derivative was reported to be active against the yeast-like fungus Candida albicans. researchgate.net Other synthesized 1,2,3-thiadiazole derivatives have also shown activity against C. albicans, with one compound being noted as having the most activity against this fungus, suggesting its potential as a novel antifungal agent. researchgate.netresearchgate.net The antifungal activity of 1,2,3-thiadiazoles has also been observed against other fungi like Aspergillus niger and Cryptococcus neoformans. researchgate.net
| Compound Class/Derivative | Test Organism | Activity/Potency | Reference |
| This compound derivative | Candida albicans | Active | researchgate.net |
| 1,2,3-Thiadiazole derivatives | Candida albicans | Potential as novel antifungal agent | researchgate.net |
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | P. piricola | EC₅₀ = 0.12 μg/mL | mdpi.com |
| Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates | Gibberella zeae | EC₅₀ = 0.16 μg/mL | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents
Structure-activity relationship (SAR) studies provide insight into the chemical features necessary for biological activity. For 1,2,3-thiadiazole derivatives, the nature and position of substituents on the heterocyclic ring and any associated phenyl rings significantly influence their antimicrobial potency.
It has been observed that for piperidine-based 1,2,3-thiadiazole derivatives, substitutions on the phenyl ring affect the inhibitory action, with para-substituted compounds exhibiting more cytotoxic potency than ortho-substituted ones. mdpi.com In a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the presence of a 5-nitro-2-furyl moiety was found to be essential for high bioactivity. mdpi.com Another study comparing a propenoxide derivative, a carbaldehyde derivative, and a benzene (B151609) derivative of 1,2,3-thiadiazole found variations in their activity spectra; the propenoxide was active against E. coli, the benzene derivative against S. aureus, and all were active against C. albicans, indicating that different substitutions confer specificity against different microbes. researchgate.net
Anticancer and Antitumor Activities
The 1,2,3-thiadiazole scaffold has been identified as a key component in the design of novel anticancer agents. mdpi.comnih.gov Compounds bearing this moiety have demonstrated significant cytotoxic effects against various cancer cell lines, and their mechanism of action often involves the induction of programmed cell death, or apoptosis. nih.gov
Cytotoxic Effects Against Various Cancer Cell Lines
Derivatives of 1,2,3-thiadiazole have shown potent in vitro antitumor activity against a range of human cancer cell lines. Notably, a 1-(1,2,3-Selenadiazole-4-yl) carbaldehyde, a close selenium isostere of the thiadiazole target, and a 1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene derivative were active against a panel of six tumor cell lines: SW480 (colon adenocarcinoma), HCT116 (colorectal carcinoma), C32 (amelanotic melanoma), MV3 (melanoma), HMT3522 (breast), and MCF-7 (breast adenocarcinoma). researchgate.net The activity of the tris-thiadiazole benzene derivative was found to be greater than the carbaldehyde derivative and the reference drug 5-fluorouracil (B62378) against the SW480, HCT116, and MCF-7 cell lines. researchgate.net
Other research has highlighted d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives as having potent activity against human breast cancer T47D cells, with IC₅₀ values as low as 0.042 μM, comparable to the drug adriamycin. nih.gov
| Compound Derivative | Cancer Cell Line | Activity/Potency | Reference |
| 1-(1,2,3-Selenadiazole-4-yl) carbaldehyde | SW480, HCT116, C32, MV3, HMT3522, MCF-7 | Active | researchgate.net |
| 1,3,5-Tris(1,2,3-thiadiazole-4-yl) benzene | SW480, HCT116, MCF-7 | More active than 5-fluorouracil | researchgate.net |
| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast Cancer) | IC₅₀ = 0.042 - 0.058 μM | nih.gov |
Induction of Apoptosis and Caspase Pathway Activation
A key mechanism behind the anticancer effect of 1,2,3-thiadiazole derivatives is the induction of apoptosis. nih.gov Treatment with certain 1,2,3-thiadiazole-indole hybrids induced apoptosis in HL-60 (human promyelocytic leukemia) and U937 (human histiocytic lymphoma) cells. nih.gov The induction of apoptosis by these compounds is further supported by observations of an increase in PARP (Poly (ADP-ribose) polymerase) cleavage, a hallmark of caspase-mediated cell death. nih.gov
While detailed mechanistic studies on this compound itself are limited, the broader class of 1,2,3-thiadiazoles shows a clear tendency to trigger cell death pathways. nih.govresearchgate.net However, it has been noted that some potent anticancer 1,2,3-thiadiazole derivatives may also trigger other cell death mechanisms besides apoptosis, suggesting a complex mode of action that warrants further investigation. nih.govresearchgate.net
Enzyme Inhibition and Modulation of Metabolic Pathways
Derivatives of this compound have been investigated for their potential to interact with and modulate the activity of various enzymes, playing a crucial role in different metabolic pathways. The inherent chemical reactivity of the aldehyde functional group allows for its conversion into a multitude of other functional groups, such as Schiff bases and carboxamides, which can effectively interact with the active sites of enzymes.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in several pathological conditions, including the formation of infection-induced urinary stones and the survival of Helicobacter pylori in the acidic environment of the stomach, which is a major cause of peptic ulcers and gastritis. The inhibition of urease is, therefore, a significant therapeutic target.
While the broader class of thiadiazole derivatives, particularly the 1,3,4-thiadiazole (B1197879) isomer, has been extensively studied for urease inhibition, there is a notable lack of specific research on the urease inhibitory activity of derivatives directly synthesized from this compound. However, studies on Schiff bases of other heterocyclic systems, such as thiazoles, have demonstrated potent urease inhibitory activity. nih.gov These findings suggest that Schiff base derivatives of this compound could be promising candidates for future investigation as urease inhibitors. The nitrogen atom of the imine group in Schiff bases is thought to play a crucial role in coordinating with the nickel ions in the active site of the urease enzyme, leading to its inhibition.
Anti-tubercular and Anti-malarial Potential
Tuberculosis and malaria remain two of the most devastating infectious diseases globally, necessitating the urgent development of new and effective therapeutic agents. Heterocyclic compounds, including thiadiazole derivatives, have been a focal point in the search for novel anti-tubercular and anti-malarial drugs.
Currently, there is limited specific research available on the anti-tubercular and anti-malarial activities of derivatives of this compound. The majority of published research on the anti-mycobacterial and anti-plasmodial properties of thiadiazoles has concentrated on the 1,3,4-thiadiazole isomer. nih.govnih.gov For instance, various 1,3,4-thiadiazole derivatives have shown significant activity against Mycobacterium tuberculosis. nih.gov Similarly, some 1,3,4-thiadiazole-based compounds have been reported to exhibit anti-malarial properties. nih.gov
While these findings highlight the potential of the thiadiazole scaffold in general, further investigation is required to determine the specific efficacy of this compound derivatives against Mycobacterium tuberculosis and Plasmodium falciparum.
Insecticidal Activity
The development of novel insecticides with improved safety profiles and efficacy against resistant insect populations is a critical area of agrochemical research. The 1,2,3-thiadiazole scaffold has been incorporated into various molecules to explore their insecticidal potential.
Research into N-tert-butyl-N,N'-diacylhydrazine derivatives containing a 1,2,3-thiadiazole moiety has shown promising results. These compounds, designed as nonsteroidal ecdysone (B1671078) agonists, have demonstrated good insecticidal activities against pests such as the diamondback moth (Plutella xylostella) and the northern house mosquito (Culex pipiens pallens) when compared to the commercial insecticide tebufenozide (B1682728). researchgate.net The 1,2,3-thiadiazole ring is considered an important active substructure that can enhance or maintain the insecticidal activity of the diacylhydrazine framework. researchgate.net
| Compound Class | Target Pest | Activity Level |
| N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole | Plutella xylostella | Good, comparable to tebufenozide researchgate.net |
| N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazole | Culex pipiens pallens | Good, comparable to tebufenozide researchgate.net |
Antiamoebic Activity
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant health concern in many parts of the world. The search for new and more effective antiamoebic drugs is ongoing.
Derivatives of 1,2,3-thiadiazole have been synthesized and evaluated for their in vitro activity against E. histolytica. A study involving the cyclization of novel 2-(quinolin-8-yloxy) acetohydrazones to form 1,2,3-thiadiazole derivatives revealed interesting structure-activity relationships. The research found that the uncyclized acetohydrazone precursors were generally more active than their cyclized 1,2,3-thiadiazole counterparts. nih.gov This suggests that the presence of a free N-H group in the hydrazone linkage is crucial for higher antiamoebic activity. nih.gov Nevertheless, the 1,2,3-thiadiazole derivatives themselves did exhibit some level of activity.
| Compound Type | Target Organism | Key Finding |
| 1,2,3-Thiadiazole derivatives of 2-(quinolin-8-yloxy) acetohydrazones | Entamoeba histolytica (HM1: IMSS strain) | Less active than their uncyclized hydrazone precursors. nih.gov |
Emerging Trends and Future Research Directions
Development of Novel 1,2,3-Thiadiazole-4-carbaldehyde Derivatives with Enhanced Bioactivity
The 1,2,3-thiadiazole (B1210528) core is a key structural motif in a variety of biologically active compounds. chemicalbook.com Researchers are actively developing new derivatives of this compound to enhance their therapeutic potential. These efforts involve modifying the core structure to improve efficacy against various diseases.
Recent studies have focused on synthesizing novel 1,2,3-thiadiazole derivatives with significant biological activities. For instance, new derivatives have been synthesized and evaluated for their potential as anticancer, antimicrobial, and antiviral agents. nih.govmdpi.comresearchgate.net One study reported the synthesis of 1,2,3-thiadiazole derivatives that showed promising anticancer activity against various cell lines. mdpi.com Another research effort focused on creating derivatives with potent antifungal properties. nih.gov The introduction of different substituents onto the 1,2,3-thiadiazole ring has been shown to significantly influence the biological activity of the resulting compounds. For example, the addition of a nitro group on a phenyl ring attached to the thiadiazole core has been found to enhance anti-HIV activity. mdpi.com
The development of new synthetic methodologies has also been crucial in generating diverse libraries of 1,2,3-thiadiazole derivatives for biological screening. mdpi.comresearchgate.net These methods often aim for high yields and good functional group tolerance, allowing for the creation of a wide range of molecular structures. organic-chemistry.org
Exploration of Structure-Activity Relationships (SAR) for Targeted Therapies
Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental for designing more effective and targeted therapies. In the context of this compound, SAR studies are crucial for optimizing the therapeutic properties of its derivatives.
Researchers are employing computational and experimental techniques to elucidate the SAR of 1,2,3-thiadiazole compounds. nih.govnih.gov These studies help identify the key structural features responsible for their biological effects. For example, SAR studies on a series of 1,2,3-thiadiazole thioacetanilide (B1681303) analogues as HIV-1 non-nucleoside reverse transcriptase inhibitors revealed that hydrophobic and electrostatic effects are dominant in determining their binding affinities. nih.gov
In another study on necroptosis inhibitors, it was found that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were optimal for activity. nih.gov Furthermore, the stereochemistry of the molecule can also play a critical role, as demonstrated by the finding that the (S)-enantiomer of a particular derivative held all the necroptosis inhibitory activity. nih.gov
Molecular modeling and docking studies are also being used to predict how these compounds interact with their biological targets, providing insights for the rational design of new and more potent inhibitors. nih.govnih.gov
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other chemical compounds to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives is no exception.
Researchers are exploring environmentally benign synthetic routes that are more efficient, use less hazardous substances, and generate less waste. researchgate.netbepls.com These approaches include microwave-assisted synthesis, ultrasonic irradiation, and the use of eco-friendly solvents and catalysts. researchgate.netnanobioletters.com For example, microwave irradiation has been shown to be a rapid and efficient method for preparing 1,3,4-thiadiazole (B1197879) Schiff base derivatives, often resulting in higher yields and shorter reaction times compared to conventional heating methods. researchgate.net
One-pot multi-component reactions are also being developed as a green synthetic strategy, as they can significantly reduce the number of synthetic steps and purification procedures. bepls.com Furthermore, visible light-catalyzed synthesis has emerged as a sustainable and environmentally friendly method for producing 1,2,3-thiadiazoles under mild conditions. organic-chemistry.org These green chemistry approaches not only make the synthesis of these compounds more sustainable but can also lead to improved yields and purity. nanobioletters.com
Applications in Materials Science
Beyond its biological applications, this compound and its derivatives are finding use in the field of materials science due to their unique electronic and optical properties. cymitquimica.com
Polymers and Coatings
The 1,2,3-thiadiazole moiety can be incorporated into polymer backbones to create materials with specific functionalities. While direct research on polymers and coatings from this compound is emerging, the broader class of thiadiazole derivatives has been investigated for creating novel polymers. For instance, the synthesis of imide 1,2,4-triazole (B32235) polymers has been achieved through microwave-assisted reactions. uomus.edu.iq The inherent properties of the thiadiazole ring, such as thermal stability, can be imparted to the resulting polymers. chemicalbook.com
Components in Functional Materials
The unique molecular structure of 1,2,3-thiadiazole derivatives makes them suitable for use as building blocks in functional materials. organic-chemistry.org Their ability to participate in various chemical reactions allows for the synthesis of more complex structures with tailored properties. The electronic characteristics of the thiadiazole ring can be tuned by the introduction of different functional groups, making them attractive for applications in electronics and photonics.
Non-Fullerene Acceptors in Organic Solar Cells
A particularly promising application of thiadiazole derivatives is in the development of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). NFAs are a critical component of OSCs, and their molecular design significantly impacts the device's efficiency and stability.
Thiadiazole-based NFAs have shown great potential in achieving high power conversion efficiencies. researchgate.net The electron-withdrawing nature of the thiadiazole unit contributes to the desired electronic properties of the acceptor molecule. For example, a nonacyclic carbazole-cored NFA incorporating a thiadiazole derivative has enabled the fabrication of organic solar cells with over 12% efficiency and enhanced stability. rsc.org The unique packing and intermolecular interactions of these thiadiazole-derived NFAs are crucial for their superior charge-transporting properties. researchgate.net
Advanced Spectroscopic Techniques for Deeper Structural Insights
While standard spectroscopic methods like NMR and IR are fundamental for structural confirmation, the application of more advanced techniques is a crucial future step for a deeper understanding of the nuanced behavior of this compound, particularly its interactions in complex biological environments. Research on related thiadiazole isomers has demonstrated the power of these sophisticated methods. acs.orgnih.gov
Future investigations could employ a suite of advanced spectroscopic tools:
Fluorescence Spectroscopy: Many thiadiazole derivatives exhibit interesting photophysical properties, including dual fluorescence, which can be influenced by solvent polarity, pH, and molecular aggregation. nih.govnih.govnih.gov Techniques like time-resolved fluorescence spectroscopy and fluorescence anisotropy can provide detailed information on the excited-state dynamics, molecular rotation, and microenvironment of the compound. acs.orgnih.gov Investigating whether this compound or its derivatives exhibit phenomena like aggregation-induced emission (AIE) could open pathways for its use as a fluorescent probe or sensor. nih.gov For instance, studies on a 1,3,4-thiadiazole derivative revealed dual fluorescence in non-polar solvents, an effect attributed to excited-state intramolecular proton transfer (ESIPT). nih.gov
Resonance Light Scattering (RLS): This technique is particularly effective for detecting molecular aggregation. nih.govnih.gov Applying RLS to solutions of this compound under various conditions could clarify its tendency to form supramolecular structures, which can significantly impact its biological activity.
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is another powerful tool for studying aggregation. acs.orgnih.gov In conjunction with RLS and fluorescence, DLS could provide a comprehensive picture of the self-assembly behavior of this compound derivatives.
Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound or when studying its interaction with chiral biomolecules like proteins and DNA, CD spectroscopy is invaluable. It can reveal conformational changes in the target macromolecule upon binding, providing insight into the mechanism of action. acs.org
Table 1: Potential Applications of Advanced Spectroscopic Techniques for this compound
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Fluorescence Spectroscopy | Excited-state properties, environmental sensitivity, molecular interactions. nih.govnih.gov | Development as a fluorescent probe for specific ions or biomolecules. rsc.orgrsc.org |
| Time-Resolved Spectroscopy | Fluorescence lifetimes, dynamic processes. acs.orgnih.gov | Understanding the kinetics of interaction with biological targets. |
| Resonance Light Scattering (RLS) | Detection of molecular aggregates. nih.govnih.gov | Studying self-assembly and its role in biological activity. |
| Dynamic Light Scattering (DLS) | Particle size and distribution in solution. acs.orgnih.gov | Characterizing the formation and size of nano-aggregates. |
| Circular Dichroism (CD) | Conformational changes in chiral molecules upon interaction. acs.org | Elucidating binding modes to proteins and nucleic acids. |
Further Computational Studies and in Silico Screening for Drug Discovery
Computational chemistry and in silico screening are indispensable tools in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. mdpi.com For this compound, these methods represent a significant future direction for identifying and optimizing its potential as a therapeutic agent.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target. nih.gov A future research direction would involve docking this compound and a virtual library of its derivatives against various validated drug targets, such as kinases, proteases, or receptors, for which other thiadiazole isomers have shown activity. nih.govrsc.org For example, derivatives of 1,3,4-thiadiazole have been successfully docked into the active sites of targets like VEGFR-2 and mushroom tyrosinase. nih.govrsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govtandfonline.com By simulating the movements of atoms, MD provides insights into the conformational changes and key interactions (like hydrogen bonds) that stabilize the binding, which is crucial for rational drug design. nih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. dergipark.org.trcu.edu.eg It can be used to calculate parameters like HOMO-LUMO energy gaps, which relate to the molecule's chemical reactivity and electronic properties. dergipark.org.trnih.gov Such calculations can help in understanding the structure-activity relationship (SAR) of newly synthesized derivatives.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Screening: In silico ADMET prediction is a critical step to evaluate the drug-likeness of a compound. mdpi.comnih.gov Before committing to costly synthesis and in vitro testing, computational models can predict pharmacokinetic properties and potential toxicity issues for this compound, helping to prioritize the most promising candidates for further development. nih.gov
Table 2: Illustrative In Silico Screening Results for a Hypothetical this compound Derivative
| Parameter | Description | Illustrative Result | Reference Methodology |
| Target Protein | Biological target for therapeutic intervention. | VEGFR-2 | mdpi.comrsc.org |
| Docking Score (kcal/mol) | Estimated binding affinity of the ligand to the receptor. | -8.5 | nih.gov |
| Key Binding Interactions | Specific amino acid residues involved in binding. | Hydrogen bonds with Cys919, Asp1046 | mdpi.comnih.gov |
| MD Simulation RMSD (Å) | Root Mean Square Deviation, indicating the stability of the complex. | < 2.5 Å over 100 ns | nih.govtandfonline.com |
| Predicted Oral Bioavailability | Compliance with Lipinski's Rule of Five. | Yes | nih.gov |
| Predicted Toxicity Risk | In silico prediction of potential toxic effects. | Low | nih.gov |
By systematically applying these advanced spectroscopic and computational approaches, future research can thoroughly profile this compound, paving the way for its rational design into novel and effective therapeutic agents.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key for confirming aldehyde proton resonance (~9-10 ppm) and thiadiazole ring carbons (100-150 ppm) .
- FT-IR : The carbonyl stretch (C=O) near 1700 cm⁻¹ and C-S vibrations (600-700 cm⁻¹) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives like oximes (e.g., C₃H₃N₃OS, MW 129.14) .
Advanced Consideration
X-ray crystallography (using programs like SHELXL) resolves bond angles and torsional strain in derivatives, critical for structure-property studies .
How does the electronic structure of this compound influence its reactivity in nucleophilic addition reactions?
Advanced Research Focus
The electron-deficient thiadiazole ring directs nucleophilic attack to the aldehyde carbon. Computational studies (DFT or TD-DFT) can map frontier molecular orbitals to predict sites of reactivity. For example, the LUMO energy of the aldehyde group correlates with its susceptibility to nucleophiles like hydroxylamine (forming oxime derivatives) .
What methodologies are employed to assess the antimicrobial activity of this compound derivatives?
Q. Advanced Research Focus
- In vitro assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, C. albicans), with positive controls (e.g., fluconazole) .
- Structure-Activity Relationship (SAR) : Modifying the aldehyde to oxime or hydrazone derivatives enhances membrane permeability. Bioisosteric replacement of sulfur with oxygen in analogs can test specificity .
Which computational approaches are suitable for predicting the stability and electronic properties of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability.
- Docking Studies : Evaluates binding affinity with biological targets (e.g., enzyme active sites) .
- QSPR Models : Correlates substituent effects (e.g., electron-withdrawing groups) with redox potentials .
What are the recommended safety protocols for handling this compound in laboratory settings?
Q. Basic Research Focus
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of volatiles.
- Store in airtight containers at low temperatures (4°C) to inhibit decomposition .
How can X-ray crystallography be applied to determine the molecular structure of this compound derivatives?
Advanced Research Focus
Single-crystal diffraction data refined via SHELXL resolves bond lengths (e.g., C=O ~1.22 Å) and dihedral angles. For twinned crystals, twin-law refinement in SHELXTL improves accuracy .
What are the common analytical challenges in quantifying this compound in complex mixtures?
Q. Advanced Research Focus
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Ion suppression from matrix effects can be mitigated via standard addition .
- GC Limitations : Thermal decomposition of thiadiazole rings requires derivatization (e.g., silylation) .
What experimental approaches elucidate mechanistic pathways in heterocyclic ring-forming reactions involving this compound?
Q. Advanced Research Focus
- Isotopic Labeling : ¹⁵N or ¹³C tracing identifies cyclization steps.
- Kinetic Studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy .
What strategies are effective for synthesizing oxime derivatives of this compound?
Basic Research Focus
React the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (2-4 hrs). Purify via recrystallization (ethanol) and confirm oxime formation by IR (N-O stretch ~930 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
